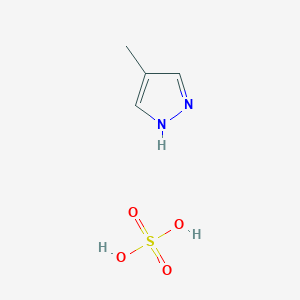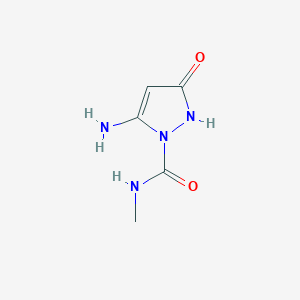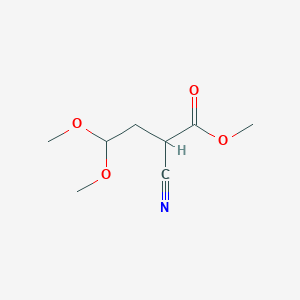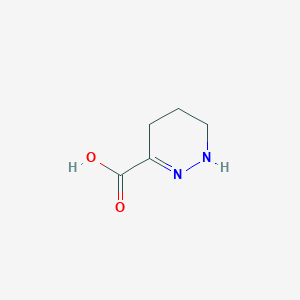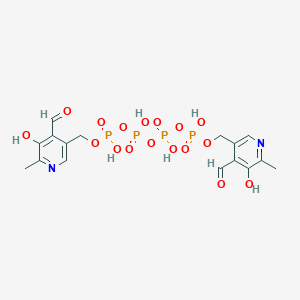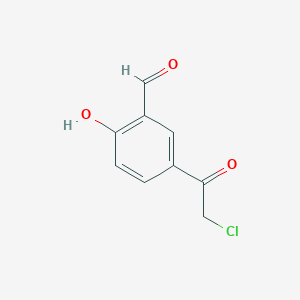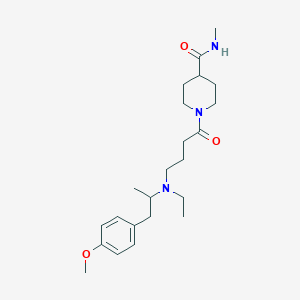
N-Desmethylidaverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethylidaverine (DMI) is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of idaverine, a drug that is used as a smooth muscle relaxant. DMI is known to exhibit various biological activities, including vasodilation, anti-inflammatory, and antispasmodic effects.
Aplicaciones Científicas De Investigación
N-Desmethylidaverine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders.
Mecanismo De Acción
The exact mechanism of action of N-Desmethylidaverine is not fully understood. However, it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which results in relaxation of the smooth muscles. This leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-Desmethylidaverine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation by relaxing the smooth muscles of blood vessels. It also has anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders. In addition, it has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Desmethylidaverine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It also exhibits a range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-Desmethylidaverine. One area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Further studies are needed to elucidate its exact mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of inflammatory and gastrointestinal disorders. Future studies could focus on its anti-inflammatory and antispasmodic effects and its potential use in combination with other drugs. Additionally, further research is needed to explore its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
N-Desmethylidaverine can be synthesized by the reduction of idaverine using sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol. The product is then purified using various techniques such as chromatography or recrystallization.
Propiedades
Número CAS |
120627-70-5 |
|---|---|
Nombre del producto |
N-Desmethylidaverine |
Fórmula molecular |
C23H37N3O3 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
1-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H37N3O3/c1-5-25(18(2)17-19-8-10-21(29-4)11-9-19)14-6-7-22(27)26-15-12-20(13-16-26)23(28)24-3/h8-11,18,20H,5-7,12-17H2,1-4H3,(H,24,28) |
Clave InChI |
LOIFKXRQHYPFMC-UHFFFAOYSA-N |
SMILES |
CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC |
SMILES canónico |
CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC |
Sinónimos |
1-(4-(ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino)-1-oxobutyl)-N-methyl-4-piperidinecarboxamide DU 121403 DU-121403 N-desmethylidaverine N-desmethylidaverine, (+)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



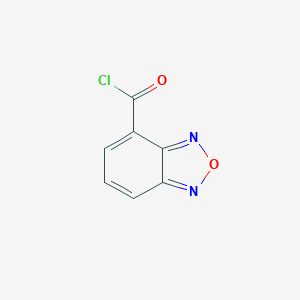
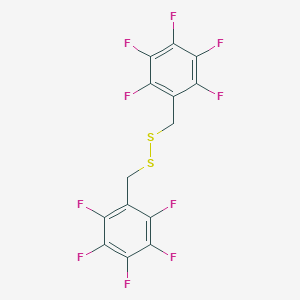
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
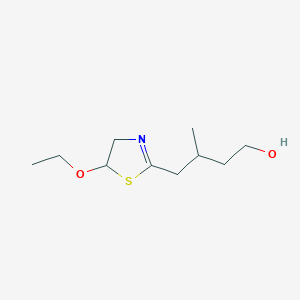
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
